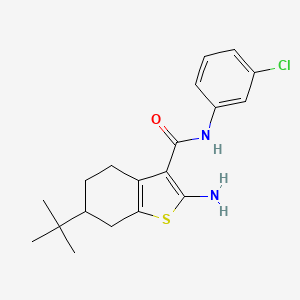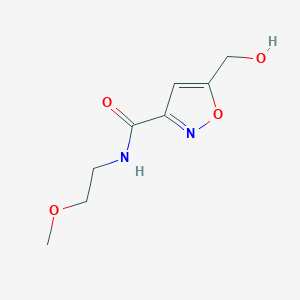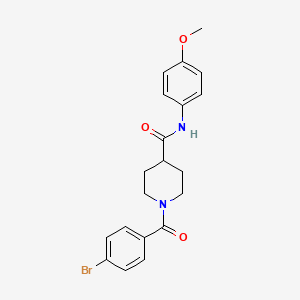![molecular formula C18H21N3O5S B4819795 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4819795.png)
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide
Overview
Description
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. In
Mechanism of Action
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 inhibits the activity of Raf-1 and B-Raf kinases, which are involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently activated in cancer cells and plays a critical role in tumor growth and survival. In addition, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 also inhibits VEGFR tyrosine kinases, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor.
Biochemical and Physiological Effects:
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the MAPK signaling pathway. It also inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels. In addition, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 is that it has a broad spectrum of activity against several kinases involved in cancer development and progression. It has also been shown to be effective in preclinical studies and early-phase clinical trials. However, one of the limitations of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 is that it can cause toxicities, such as hypertension, hand-foot skin reaction, and diarrhea, which can limit its clinical use.
Future Directions
There are several future directions for the research and development of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006. One direction is to explore the use of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 in combination with other drugs to enhance its anticancer activity and reduce its toxicities. Another direction is to identify biomarkers that can predict the response to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 and personalize its use in cancer patients. Finally, there is a need to develop more potent and selective inhibitors of Raf-1 and B-Raf kinases to overcome the limitations of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006.
Scientific Research Applications
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide 43-9006 has been extensively researched for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. These kinases are involved in the regulation of cell growth, proliferation, and angiogenesis, which are important processes in cancer development and progression.
properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13(22)20-14-7-9-15(10-8-14)27(24,25)21-17-6-4-3-5-16(17)18(23)19-11-12-26-2/h3-10,21H,11-12H2,1-2H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEKCOMPNLKDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4819720.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4819729.png)

![N-(4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4819746.png)
![2-{[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4819753.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4819771.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)propanamide](/img/structure/B4819779.png)
![3-methyl-5-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4819801.png)
![3-{[(4-sec-butylphenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4819805.png)
![propyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B4819811.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4819821.png)
![N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4819827.png)